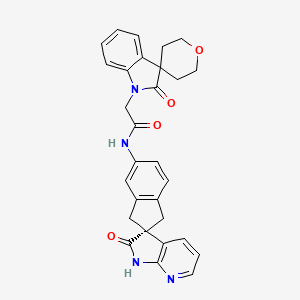
Allicin-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allicin-d10 is a deuterated analog of allicin, a sulfur-containing compound derived from garlic (Allium sativum). Allicin is known for its broad range of biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of allicin due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allicin-d10 can be synthesized through the oxidation of deuterated diallyl disulfide using m-chloroperoxybenzoic acid. The reaction typically involves the following steps:
Preparation of Deuterated Diallyl Disulfide: This is achieved by reacting deuterated allyl bromide with sodium sulfide.
Oxidation: The deuterated diallyl disulfide is then oxidized using m-chloroperoxybenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Allicin-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form diallyl sulfide and diallyl disulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with thiol groups in proteins and glutathione.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with thiol-containing compounds like glutathione occur under physiological conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diallyl sulfide and diallyl disulfide.
Substitution: S-allylmercaptoglutathione and protein-bound allicin.
Aplicaciones Científicas De Investigación
Allicin-d10 has a wide range of applications in scientific research:
Chemistry: Used to study the reactivity and stability of sulfur-containing compounds.
Biology: Investigated for its antimicrobial properties and its effects on cellular redox states.
Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular benefits.
Industry: Used in the development of new antimicrobial agents and preservatives
Mecanismo De Acción
Allicin-d10 exerts its effects primarily through redox reactions. It interacts with thiol groups in proteins and glutathione, leading to the formation of mixed disulfides. This interaction can modulate various cellular pathways, including apoptosis, autophagy, and oxidative stress responses. This compound has been shown to induce the release of cytochrome c from mitochondria and activate caspases, leading to apoptosis in cancer cells .
Propiedades
Fórmula molecular |
C6H10OS2 |
|---|---|
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfinylsulfanyl)prop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
Clave InChI |
JDLKFOPOAOFWQN-URTNXKOFSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])SS(=O)C([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
SMILES canónico |
C=CCSS(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



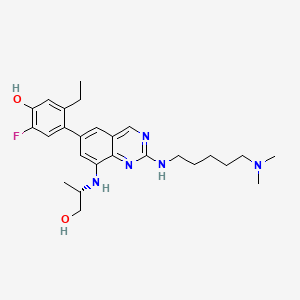




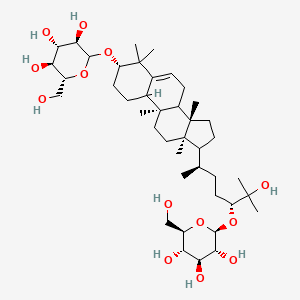
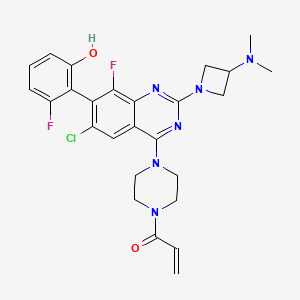
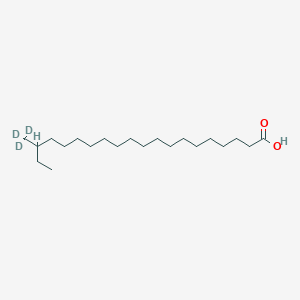



![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
